molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No. B048172
Key on ui cas rn: 124700-70-5
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897607B2

Procedure details

To a solution containing 2.0 g (14 mmol) of 2-(methylthio)pyrimidin-4(3H)-one in 10 ml of acetic acid under a nitrogen atmosphere was added 1.04 ml (14 mmol) of bromine in 2 ml acetic acid. The reaction was allowed to stir at room temperature for 30 min. The precipitated product was filtered, washed with acetic acid and suspended in hot acetic acid. To this suspension was added 0.2 ml bromine in 1 ml acetic acid. The product was collected, washed with acetic acid and recrystallized from ethanol to yield 1.4 g (45%) of product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[Br:10]Br>C(O)(=O)C>[Br:10][C:6]1[C:7](=[O:9])[NH:8][C:3]([S:2][CH3:1])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC1=NC=CC(N1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with acetic acid
ADDITION
Type
ADDITION
Details
To this suspension was added 0.2 ml bromine in 1 ml acetic acid
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with acetic acid
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(NC(=NC1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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